2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide
CAS No.:
Cat. No.: VC9667882
Molecular Formula: C18H15ClN4O2
Molecular Weight: 354.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15ClN4O2 |
|---|---|
| Molecular Weight | 354.8 g/mol |
| IUPAC Name | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C18H15ClN4O2/c19-15-3-1-14(2-4-15)16-5-6-18(25)23(22-16)12-17(24)21-11-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,24) |
| Standard InChI Key | UDIIOGRLEQFQRS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3)Cl |
Introduction
The compound 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic molecule belonging to the class of heterocyclic compounds, specifically pyridazinones. This compound features a pyridazinone core substituted with a 4-chlorophenyl group and a pyridin-4-ylmethyl moiety, which contribute to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of compounds similar to 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. Common methods include:
-
Starting Materials: Pyridazinone derivatives and pyridine-based amines.
-
Reaction Conditions: Careful control of temperature, solvent choice, and reaction time is crucial to optimize yield and purity.
Biological Activities
Pyridazinones are known for their diverse pharmacological activities, including potential roles in medicinal chemistry. The specific biological activities of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide would depend on its interactions with biological targets such as enzymes or receptors.
Analytical Techniques
Characterization of this compound would involve techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment.
Potential Applications
Given its structural complexity and potential biological activity, 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide could have applications in drug design and development, particularly targeting specific biological pathways.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide | Not specified | Approximately 320.78 g/mol | Pyridazinone core, 4-chlorophenyl group, methoxypyridine moiety |
| N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethoxybenzamide | Not specified | Not specified | Pyridazine ring, ethoxybenzamide moiety |
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide | C19H17ClN4O | Not specified | Pyridazinone core, chlorophenyl and indole moieties |
Research Findings
While specific research findings on 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide are not available, compounds with similar structures have shown potential in medicinal chemistry due to their diverse biological activities. Further studies would be necessary to elucidate its specific pharmacological properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume